molecular formula C24H20BrN3O3S2 B11522670 2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11522670
M. Wt: 542.5 g/mol
InChI Key: RSMYNFNNTBKWND-UHFFFAOYSA-N
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Description

2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with a molecular formula of C24H20BrN3O3S2 and a molecular weight of 542.468 Da . This compound is characterized by the presence of a bromine atom, a benzamide group, and a benzothiazole moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Bromine: Bromination of the benzothiazole core is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Attachment of Benzamide Group: The benzamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Formation of the Final Compound: The final step involves the coupling of the brominated benzothiazole with the benzamide derivative, facilitated by a thiol group, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, such as the benzothiazole ring or the amide linkage, using reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-bromo-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20BrN3O3S2

Molecular Weight

542.5 g/mol

IUPAC Name

2-bromo-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20BrN3O3S2/c25-19-9-5-4-8-18(19)23(30)27-16-10-11-20-21(14-16)33-24(28-20)32-15-22(29)26-12-13-31-17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,26,29)(H,27,30)

InChI Key

RSMYNFNNTBKWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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